molecular formula C22H23N3O2S B2860647 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide CAS No. 1421491-07-7

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2860647
CAS No.: 1421491-07-7
M. Wt: 393.51
InChI Key: ZRVLPRGBGYFXEK-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phthalazinone core, a cyclopentyl group, and a benzamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the phthalazinone core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the phthalazinone derivative with 2-(methylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone core, potentially converting them to alcohols.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the phthalazinone core.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzoate
  • N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide analogs

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of a phthalazinone core, a cyclopentyl group, and a benzamide moiety. This unique structure imparts specific chemical properties and biological activities that may not be present in its analogs.

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a phthalazine derivative integrated with a methylthio-benzamide moiety, which may confer unique interactions with biological targets. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O2C_{23}H_{25}N_{3}O_{2} with a molecular weight of approximately 391.5 g/mol. The compound's structure can be represented as follows:

Property Value
Molecular FormulaC23H25N3O2
Molecular Weight391.5 g/mol
CAS Number1421452-32-5

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be categorized into the following areas:

Antimicrobial Activity

Compounds containing phthalazine and triazole derivatives have been noted for their antimicrobial properties. For instance, studies have shown that derivatives of phthalazine can inhibit the growth of various bacterial strains and fungi. The specific interactions of this compound with microbial enzymes may enhance its effectiveness as an antimicrobial agent.

Anticancer Potential

Phthalazine derivatives have been investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth. This compound may exhibit similar effects by inducing apoptosis in cancer cells or inhibiting proliferation through targeted interactions with oncogenic proteins.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors to modulate cellular responses.
  • DNA Interaction : Potential binding to DNA or RNA may disrupt normal cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antimicrobial Studies : A study demonstrated that triazole derivatives showed significant antifungal activity against Candida species, suggesting that similar structures could enhance the antimicrobial profile of N-(...).
  • Anticancer Research : A comparative analysis indicated that phthalazine derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF7), highlighting the potential application of N-(...) in cancer therapy .
  • Mechanistic Insights : Research on related compounds revealed that they could induce apoptosis through ROS (reactive oxygen species) generation and mitochondrial dysfunction, which could be a pathway for N-(...) as well .

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-28-20-13-7-6-12-18(20)21(26)23-14-19-16-10-4-5-11-17(16)22(27)25(24-19)15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVLPRGBGYFXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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